1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
Description
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a substituted arylalkylamine hydrochloride salt with the molecular formula C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.15 g/mol . Its structure features a pyrrole ring (1H-pyrrol-1-yl) attached to the meta-position of a phenyl group, which is further linked to an ethylamine backbone. The compound is identified by CAS number 1431964-92-9 and MDL number MFCD25371059 . It is commonly used as a synthetic intermediate in medicinal chemistry, particularly for designing ligands targeting G protein-coupled receptors (GPCRs) or enzymes due to the pyrrole moiety’s electron-rich aromatic system .
Properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14;/h2-10H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBDLDPIHUFSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Overview of Synthesis Strategies
The synthesis of compounds structurally related to 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride primarily involves:
- Construction of the pyrrole core
- Functionalization of the phenyl ring with the pyrrole moiety
- Introduction of the ethanamine side chain
- Formation of the hydrochloride salt
The synthesis pathways often employ multi-step reactions, including condensation, nucleophilic substitution, and reductive amination, with specific modifications to optimize yield, purity, and stereochemistry.
Synthesis of the Pyrrole Core
Method A: Multi-Component Condensation
Based on the literature, pyrrole derivatives can be synthesized via multi-component reactions, such as the classical Hantzsch pyrrole synthesis, involving:
- Aromatic aldehydes (e.g., benzaldehyde derivatives)
- Ammonia or primary amines
- α-aminoketones or β-ketoesters
Aromatic aldehyde + Ammonia + α-aminoketone → Pyrrole derivative
This method is adaptable for introducing various substituents on the pyrrole ring, including the 1H-pyrrol-1-yl group.
- A study reports the synthesis of 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl) derivatives using microwave-assisted condensation, significantly reducing reaction times and increasing yields (up to 80%).
Functionalization of the Phenyl Ring with Pyrrole
Method B: Nucleophilic Aromatic Substitution
The phenyl ring can be functionalized via nucleophilic substitution or coupling reactions such as Suzuki or Ullmann coupling, connecting the pyrrole moiety to the phenyl ring.
- Coupling of a halogenated phenyl precursor with pyrrole derivatives under palladium catalysis.
- A 2020 study utilized Suzuki coupling to attach pyrrole derivatives to phenyl rings, achieving high regioselectivity and yields (~75%).
Introduction of the Ethanamine Side Chain
Method C: Reductive Amination
The ethanamine side chain can be introduced via reductive amination of aldehyde or ketone intermediates with ammonia or primary amines.
- React the aldehyde precursor with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
- A synthesis of similar compounds employed reductive amination with sodium cyanoborohydride, yielding the target amine hydrochloride with high purity (>95%).
Formation of the Hydrochloride Salt
Method D: Acid-Base Salt Formation
The free base 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
- Dissolve the free base in anhydrous ethanol
- Bubble dry HCl gas through the solution or add concentrated HCl
- Isolate the precipitated hydrochloride salt by filtration and drying
- A patent describes the preparation of amine hydrochlorides via direct acid addition, ensuring high stability and purity suitable for pharmaceutical applications.
Summary of Preparation Methods with Data Table
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrole core synthesis | Aromatic aldehyde + Ammonia + α-aminoketone | Microwave-assisted or reflux | 70-80 | Rapid, high-yielding |
| 2 | Phenyl-pyrrole coupling | Halogenated phenyl + Pyrrole derivative | Pd-catalyzed coupling | 70-75 | Regioselective |
| 3 | Ethanamine introduction | Aldehyde + Ethanamine + NaCNBH₃ | Mild reductive amination | 85 | High selectivity |
| 4 | Salt formation | Free amine + HCl | Room temperature | 90 | Purification by filtration |
Notable Research Findings
- Microwave-assisted synthesis significantly reduces reaction time and improves yields for pyrrole derivatives.
- Suzuki coupling provides regioselective attachment of pyrrole to phenyl rings, essential for structural specificity.
- Reductive amination with sodium cyanoborohydride yields high-purity ethanamine derivatives suitable for salt formation.
- Direct acid treatment ensures efficient conversion to hydrochloride salts with high stability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce primary amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal
Biological Activity
1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules, which allows it to interact with numerous biological targets. The following sections detail its biological activity, mechanisms of action, and applications in scientific research.
Biological Activity Overview
Pyrrole derivatives, including this compound, are known for their antibacterial , antiproliferative , and cytotoxic properties. These effects are primarily mediated through interactions with specific molecular targets such as enzymes and receptors.
Key Biological Activities
- Antibacterial Activity : Exhibits significant inhibition against a range of bacterial strains.
- Antiproliferative Effects : Demonstrated cytotoxicity in various cancer cell lines, including HL60 cells.
- Enzyme Inhibition : Interacts with dihydrofolate reductase and tyrosine kinase, leading to decreased cellular proliferation.
The biological effects of this compound are primarily attributed to its ability to bind and inhibit specific enzymes involved in critical biochemical pathways.
Target Enzymes
| Enzyme | Role | Effect of Compound |
|---|---|---|
| Dihydrofolate Reductase | DNA synthesis | Inhibition leads to reduced cell growth |
| Tyrosine Kinase | Cell signaling and proliferation | Inhibition disrupts signaling pathways |
| Cyclin-dependent Kinases | Cell cycle regulation | Inhibition affects cell cycle progression |
Case Studies
Several studies have explored the biological activity of pyrrole derivatives, including this compound. Notable findings include:
- Antiproliferative Study : A study reported that this compound exhibited significant cytotoxicity against HL60 leukemia cells, with an IC50 value indicating potent antiproliferative activity compared to standard chemotherapeutic agents .
- Antibacterial Effects : Research demonstrated that the compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Mechanistic Insights : Further investigations revealed that the compound's interaction with dihydrofolate reductase could lead to a decrease in folate metabolism, crucial for DNA synthesis in rapidly dividing cells .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption characteristics. However, it is important to note potential toxicity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Trifluoromethyl-Substituted Analogs
- (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1213630-93-3):
- Molecular formula : C₉H₁₁ClF₃N
- Molecular weight : 225.64 g/mol
- Key feature : A trifluoromethyl (-CF₃) group at the meta-position enhances lipophilicity and metabolic stability compared to the pyrrole-substituted compound. This modification is critical in optimizing pharmacokinetic properties for CNS-targeting drugs .
Halogen-Substituted Analogs
Methoxy/Ethoxy-Substituted Analogs
- 1-(3,5-Dimethoxyphenyl)ethanamine (CAS 97294-78-5): Molecular formula: C₁₀H₁₅NO₂ Polarity: Methoxy groups enhance solubility in polar solvents but reduce blood-brain barrier permeability compared to the pyrrole derivative .
Heterocyclic Ring Variations
Pyridine-Based Analogs
- 1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine hydrochloride (CAS 2197057-26-2):
Indole-Based Analogs
Chain Length and Branching
Physicochemical Comparison
<sup>*</sup> LogP values estimated using fragment-based methods.
Q & A
Q. What are the standard synthetic routes for 1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Friedel-Crafts alkylation to introduce the ethanamine moiety to the phenyl ring, followed by pyrrole functionalization .
- Hydrochloride salt formation via treatment with HCl under controlled pH (e.g., 4–5) to ensure high purity .
- Optimization parameters include:
- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .
- Temperature control (e.g., reflux in acetonitrile at 80°C for 6–8 hours) .
- Solvent choice (anhydrous conditions for moisture-sensitive steps) .
Q. How is the compound characterized to confirm structural integrity and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the phenyl and pyrrole rings .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 237.68 g/mol) and isotopic patterns .
- Infrared Spectroscopy (IR) : Detection of amine (–NH₂) and aromatic C–H stretches (~3300 cm⁻¹ and ~3000 cm⁻¹, respectively) .
- Elemental Analysis : Quantify C, H, N, and Cl to validate stoichiometry .
Q. What are the primary biological activities investigated for this compound?
Preliminary studies focus on:
- Receptor binding assays : Screening for affinity with serotonin (5-HT) or dopamine receptors due to structural similarity to phenethylamine derivatives .
- Enzyme inhibition : Testing against monoamine oxidases (MAOs) to assess metabolic stability .
- Cellular toxicity : IC₅₀ determination in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Variability in assay conditions : Differences in buffer pH, incubation time, or cell line selection (e.g., HEK293 vs. CHO cells) .
- Impurity profiles : Residual solvents or by-products (e.g., unreacted pyrrole intermediates) affecting bioactivity .
- Solution :
- Reproducibility checks : Cross-validate results in ≥3 independent labs using standardized protocols.
- High-purity batches : Use HPLC-purified samples (>99%) for critical assays .
Q. What strategies optimize the compound’s yield and scalability for in vivo studies?
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve Friedel-Crafts efficiency .
- Flow chemistry : Continuous synthesis to enhance reproducibility and reduce batch variability .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- DoE (Design of Experiments) : Statistically optimize temperature, stoichiometry, and reaction time .
Q. How does computational modeling predict the compound’s interaction with neurological targets?
- Docking simulations : Use AutoDock Vina to model binding poses in serotonin receptor subtypes (e.g., 5-HT₂A) .
- MD (Molecular Dynamics) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., pyrrole vs. indole) with activity trends .
Q. What are the challenges in synthesizing enantiomerically pure forms, and how are they addressed?
- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental and simulated CD spectra .
Methodological Considerations
Q. How to design a stability study for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via LC-MS over 48 hours .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
- Plasma stability : Incubate with rat plasma and quantify remaining compound using a validated UPLC method .
Q. What analytical techniques quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization (MRM transitions: m/z 238 → 154) .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or SPE (solid-phase extraction) for low-concentration detection .
- Validation parameters : Assess linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
